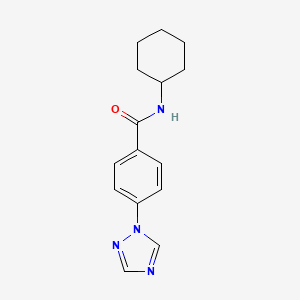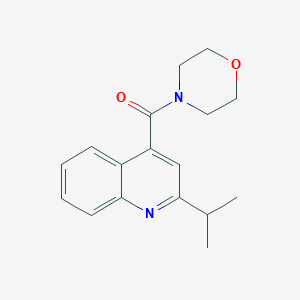![molecular formula C14H11ClO5S2 B7477644 [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to have several biochemical and physiological effects and has been extensively studied for its mechanism of action.
Applications De Recherche Scientifique
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate has several scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. This compound has also been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
Mécanisme D'action
The mechanism of action of [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species. This leads to a decrease in oxidative stress and inflammation, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and inhibit the activity of certain enzymes involved in their production. This leads to a decrease in oxidative stress and inflammation, which may contribute to its anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate has several advantages and limitations for lab experiments. Its synthesis method is well-established and can be performed with high yield and purity. This compound is also highly stable and can be stored for extended periods without degradation. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of inflammatory and cancerous diseases. This compound may also have potential applications in the field of photodynamic therapy for cancer. Finally, the development of more soluble analogs of this compound may increase its potential for use in lab experiments.
Méthodes De Synthèse
The synthesis method for [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate involves the reaction of 4-methylsulfonylbenzoic acid with 5-chlorothiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. This method has been optimized for high yield and purity and is widely used in the synthesis of this compound.
Propriétés
IUPAC Name |
[2-(5-chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S2/c1-22(18,19)10-4-2-9(3-5-10)14(17)20-8-11(16)12-6-7-13(15)21-12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGSFYHFUZHMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)

![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)

![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)